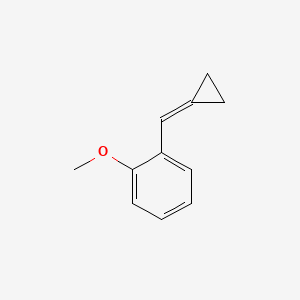

1-(Cyclopropylidenemethyl)-2-methoxybenzene

描述

属性

CAS 编号 |

246180-25-6 |

|---|---|

分子式 |

C11H12O |

分子量 |

160.21 g/mol |

IUPAC 名称 |

1-(cyclopropylidenemethyl)-2-methoxybenzene |

InChI |

InChI=1S/C11H12O/c1-12-11-5-3-2-4-10(11)8-9-6-7-9/h2-5,8H,6-7H2,1H3 |

InChI 键 |

YGGIKUXPJIMGBA-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC=C1C=C2CC2 |

产品来源 |

United States |

准备方法

Wittig-Type Synthesis Using (3-Bromopropyl)triphenylphosphonium Bromide

The primary synthetic route to This compound involves a Wittig-type reaction where a phosphonium ylide intermediate is generated and subsequently reacted with an aromatic aldehyde or related precursor.

A solution of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) is gradually added to (3-bromopropyl)triphenylphosphonium bromide dissolved in dry THF, and the mixture is stirred at elevated temperature (70 °C) for 30–60 minutes to form the ylide species.

The ylide then reacts with a methoxy-substituted benzaldehyde derivative to form the alkylidene cyclopropane structure characteristic of the target compound.

The crude product is purified by silica gel column chromatography using a low percentage of ethyl acetate in hexane (4–5%) to afford This compound in moderate yields (~55%).

Electrochemical Oxidative Synthesis

Electrochemical methods have been employed to functionalize cyclopropylidenemethyl derivatives, including the target compound:

The reaction mixture containing This compound , electrolyte (e.g., tetra-n-butylammonium tetrafluoroborate), and solvent (methanol or methanol/D2O mixture) is electrolyzed in an undivided cell equipped with a graphite anode and nickel cathode.

Electrolysis is conducted at a constant current (1 mA) at room temperature for extended periods (7–40 hours depending on the specific transformation).

This process leads to ring-opening and further functionalization of the cyclopropylidene moiety, yielding derivatives such as methyl 4-methoxy-4-(4-methoxyphenyl)butanoate with yields around 55–58% after chromatographic purification.

Mechanistic studies suggest the reaction proceeds via single-electron oxidation to form radical cation intermediates, followed by nucleophilic attack and ring strain release via homolytic C–C bond cleavage.

General Synthetic Procedures from Related Literature

A general procedure for methylenecyclopropane synthesis involves the reaction of triphenylphosphine with 1,3-dibromopropane in toluene, followed by addition of the aromatic precursor under inert atmosphere and elevated temperature (65 °C) for several hours.

The reaction mixture is then filtered and purified by silica gel chromatography to isolate the desired cyclopropylidene-substituted aromatic compound in yields ranging from 48% to above 55%.

This approach is consistent with classical Wittig-type reactions adapted for cyclopropylidene formation.

Data Table Summarizing Preparation Conditions and Yields

| Method | Key Reagents/Conditions | Solvent(s) | Temperature | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|

| Wittig-type phosphonium ylide | KOtBu, (3-bromopropyl)triphenylphosphonium bromide | THF | 70 °C | 30–60 min | ~55 | Silica gel chromatography (4–5% EtOAc/hexane) | Formation of alkylidene cyclopropane intermediate |

| Electrochemical oxidation | Electrolyte (Bu4NBF4), graphite anode, nickel cathode | Methanol or MeOH/D2O mix | Room temperature | 7–40 h | 55–58 | Silica gel chromatography (3% EtOAc/hexane) | Radical cation intermediate, ring-opening, functionalization |

| Methylenecyclopropane synthesis | Triphenylphosphine, 1,3-dibromopropane, aromatic precursor | Toluene | 65 °C | 8–12 h | 48–55 | Silica gel chromatography (10/1 petroleum ether/ethyl acetate) | Classical Wittig approach, inert atmosphere |

Mechanistic Insights and Optimization

The electrochemical synthesis proceeds via an anodic oxidation mechanism where the cyclopropylidene ring strain facilitates homolytic cleavage of C–C bonds after radical cation formation.

Optimization studies indicate that the choice of electrolyte, solvent composition, and current density critically influence the yield and selectivity of the electrochemical transformations.

The Wittig-type synthesis benefits from careful control of base equivalents, temperature, and reaction time to maximize ylide formation and subsequent cyclopropylidene installation.

化学反应分析

1-(Cyclopropylidenemethyl)-2-methoxybenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the cyclopropylidene group to a cyclopropane ring.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents like bromine or nitric acid, leading to brominated or nitrated derivatives.

Common reagents and conditions for these reactions include:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.

Major products formed from these reactions include cyclopropane derivatives, brominated or nitrated benzene compounds, and various oxidized products.

科学研究应用

The compound 1-(Cyclopropylidenemethyl)-2-methoxybenzene , also known as cyclopropylidene-2-methoxybenzene , is a notable organic compound with various applications in scientific research, particularly in the fields of organic synthesis and material science. This article explores its applications comprehensively, supported by relevant data tables and case studies.

Molecular Formula

- Molecular Formula : CHO

- Molecular Weight : 150.19 g/mol

Physical Properties

- Melting Point : Data not widely available; requires experimental determination.

- Solubility : Soluble in organic solvents like ethanol and dichloromethane but insoluble in water.

Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis. Its unique structure allows for various transformations, particularly in the formation of complex molecular architectures.

Example Reactions

- Gold-Catalyzed Reactions : The compound can participate in gold-catalyzed reactions, such as the addition of aldehydes to form polycyclic structures. This method has been shown to provide high yields and selectivity, making it valuable for synthesizing novel compounds .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Gold-Catalyzed Addition | THF, room temperature | Up to 85% |

Material Science

Due to its structural characteristics, this compound is explored for applications in material science, particularly in developing polymers and advanced materials.

Case Study: Polymer Development

- Researchers have investigated the use of this compound in synthesizing new polymeric materials that exhibit enhanced thermal and mechanical properties. The incorporation of cyclopropylidene units into polymer backbones has been shown to improve material stability under thermal stress .

Medicinal Chemistry

The compound's derivatives are being studied for their potential biological activities. The structural motifs present in this compound are conducive to modifications that can lead to compounds with pharmacological properties.

Potential Therapeutic Applications

作用机制

The mechanism of action of 1-(Cyclopropylidenemethyl)-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methoxybenzene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

相似化合物的比较

Structural and Substituent Analysis

The table below compares key structural features and molecular properties of 1-(Cyclopropylidenemethyl)-2-methoxybenzene with related compounds:

Key Observations :

- In contrast, the cyclopropylidenemethyl group in the target compound offers moderate steric hindrance, which may balance selectivity and potency.

Anti-Inflammatory Activity

- DBMB: Exhibits potent anti-inflammatory effects by inhibiting Syk kinase, a key regulator of NF-κB signaling. DBMB reduces NO and PGE2 production by 60% at 50 µM and suppresses mRNA expression of TNF-α, IL-6, and COX-2 .

- This compound : While direct data are unavailable, the cyclopropylidenemethyl group may influence NF-κB or Syk pathways due to its planar structure, which could mimic aromatic interactions in kinase binding pockets.

Kinase Inhibition

- DBMB: Directly inhibits Syk kinase activity, as shown by immunoprecipitation assays (IC50 ~10 µM). It blocks phosphorylation of downstream targets like p85 and IκBα .

- Fluorinated Analogs : Fluorine’s electronegativity in 1-(2-fluoropropyl)-2-methoxybenzene may enhance interactions with ATP-binding pockets, though this remains untested in the evidence .

Physicochemical Properties

| Property | This compound | DBMB | 1-Cyclopropyl-2-methoxybenzene |

|---|---|---|---|

| LogP (Predicted) | ~2.5 | ~3.8 | ~2.1 |

| Solubility | Moderate (non-polar substituent) | Low (bulky) | High (small substituent) |

| Synthetic Accessibility | Moderate (cyclopropane synthesis required) | Complex | Simple |

Insights :

- The cyclopropylidenemethyl group may improve solubility compared to DBMB’s aromatic substituents, facilitating in vivo applications.

- Chloroethoxyethoxy derivatives (e.g., C11H15ClO3) exhibit higher hydrophilicity due to ether linkages, making them suitable for aqueous formulations .

生物活性

1-(Cyclopropylidenemethyl)-2-methoxybenzene, also known as cyclopropylidenephenylmethane or benzylidenecyclopropane, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables to illustrate its significance.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of approximately 130.1864 g/mol. The compound features a cyclopropylidene group attached to a methoxy-substituted benzene ring, which contributes to its unique chemical properties and reactivity.

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. Its unique structure allows it to interact with various molecular targets, modulating enzymatic activities and cellular processes. Below are some key findings from recent studies:

- Antimicrobial Activity : In vitro studies have demonstrated that this compound shows significant activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

- Anticancer Properties : Preliminary research indicates that this compound may inhibit the growth of certain cancer cell lines. It appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism that favors apoptosis in cancer cells.

- Cellular Pathway Modulation : Studies suggest that it may influence key signaling pathways such as the MAPK/ERK pathway, which is critical in cell proliferation and survival.

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | |

| Antimicrobial | Escherichia coli | 20 | |

| Anticancer | MCF-7 (Breast Cancer) | 25 | |

| Anticancer | HeLa (Cervical Cancer) | 30 |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial strains. The results indicated that the compound displayed a dose-dependent inhibition of bacterial growth, particularly effective against gram-positive bacteria. This positions it as a promising candidate for further development into therapeutic agents targeting bacterial infections.

Case Study 2: Anticancer Potential

Another study investigated the anticancer effects of this compound on various cancer cell lines. The results showed that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis. The mechanism was linked to the activation of caspase pathways, underscoring its potential as an anticancer drug candidate.

常见问题

What are the established synthetic routes for 1-(Cyclopropylidenemethyl)-2-methoxybenzene, and what reaction conditions optimize yield?

The synthesis of this compound can be achieved via transition metal-catalyzed cyclopropanation or cyclization reactions. For example, Ni- or Co-catalyzed cyclopropane ring formation has been reported for similar structures, where alkyne precursors react under hydrogenation or trimerization conditions . Key parameters include:

- Catalyst selection : Chromium-based catalysts enable stereoselective hydrogenation of alkynes to form cyclopropane derivatives .

- Solvent and temperature : Tetrahydrofuran (THF) at reflux (~66°C) is commonly used, with reaction times adjusted to maximize yield (e.g., 72%–93% yields for analogous methoxybenzene derivatives) .

- Purification : Silica gel column chromatography effectively isolates the product from unreacted starting materials .

How can NMR spectroscopy be utilized to confirm the structure of this compound?

1H and 13C NMR are critical for structural elucidation:

- 1H NMR : The cyclopropylidenemethyl group exhibits distinct splitting patterns. For example, vinyl protons adjacent to the cyclopropane ring show resonances at δ 5.5–6.5 ppm, while methoxy (-OCH3) protons appear as a singlet near δ 3.8–4.0 ppm .

- 13C NMR : The cyclopropane carbons resonate between δ 10–20 ppm, and the quaternary carbon bridging the cyclopropane and benzene rings appears at δ 120–130 ppm . DEPTQ experiments further confirm the absence/presence of specific CH groups .

What safety precautions are recommended when handling this compound in laboratory settings?

Due to limited toxicity

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation or dermal exposure .

- Ventilation : Conduct reactions in a fume hood to mitigate vapor exposure .

- Emergency protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

What are the potential applications of this compound in medicinal chemistry research?

The compound’s strained cyclopropane ring and aromatic methoxy group make it a candidate for:

- Enzyme inhibition : Cyclopropane derivatives are explored for modulating enzyme activity via steric or electronic effects .

- Drug intermediates : Its structure serves as a scaffold for synthesizing analogs with anti-inflammatory or anticancer properties, though in vivo validation is required .

How do researchers address the lack of comprehensive toxicity data for novel compounds like this compound?

Strategies include:

- Analogy-based extrapolation : Compare with structurally similar compounds (e.g., 2-methoxyethyl benzene derivatives) with known toxicity profiles .

- In silico modeling : Use QSPR (Quantitative Structure-Property Relationship) models to predict acute toxicity endpoints .

- Precautionary measures : Treat the compound as a Category 4 acute toxin (oral/dermal/inhalation) until empirical data are available .

What challenges arise in the stereoselective synthesis of cyclopropane-containing compounds such as this compound?

Key challenges include:

- Ring strain : The cyclopropane’s high angular strain can lead to undesired side reactions (e.g., ring-opening). Chromium catalysts improve stereocontrol during hydrogenation of alkynes to cis-cyclopropanes .

- Reagent compatibility : Oxidizing agents like KMnO4 may degrade the cyclopropane ring; milder conditions (e.g., LiAlH4 reduction) are preferred .

Which spectroscopic techniques beyond NMR are critical for characterizing this compound, and what data do they provide?

- HRMS (ESI-TOF) : Confirms molecular formula via exact mass (e.g., C11H12O: calculated 160.0888, observed 160.0885) .

- IR spectroscopy : Identifies functional groups (e.g., C-O stretching of methoxy at 1250–1050 cm⁻¹ and C=C stretching near 1650 cm⁻¹) .

How does the electronic structure of the cyclopropylidenemethyl group influence the reactivity of this compound in organic reactions?

The cyclopropane’s conjugated double bond introduces:

- Electron-withdrawing effects : Stabilizes adjacent carbocations, facilitating electrophilic substitution on the benzene ring .

- Ring strain-driven reactivity : Predisposes the compound to cycloaddition or ring-opening reactions under thermal/acidic conditions .

What strategies can be employed to resolve discrepancies in reported synthetic yields of this compound across different studies?

- Reaction optimization : Adjust catalyst loading (e.g., 5–10 mol% Cr) or solvent polarity (e.g., DMF vs. THF) to improve reproducibility .

- Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization or oxidation artifacts) and refine purification protocols .

In what ways can computational chemistry aid in predicting the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。